molecular formula C14H20FNO B2486277 2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol CAS No. 1181673-57-3

2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol

Cat. No.: B2486277
CAS No.: 1181673-57-3
M. Wt: 237.318
InChI Key: BIAWNTOMOOZOSJ-UHFFFAOYSA-N
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Description

2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol is an organic compound that features a cyclohexylamino group and a fluorophenyl group attached to an ethan-1-ol backbone

Scientific Research Applications

2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol typically involves the reaction of 2-fluorobenzaldehyde with cyclohexylamine, followed by reduction. The reaction conditions often include:

    Solvent: Common solvents used are ethanol or methanol.

    Catalysts: Hydrogenation catalysts such as palladium on carbon (Pd/C) are frequently employed.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of 2-(Cyclohexylamino)-1-(2-fluorophenyl)ethanone.

    Reduction: Formation of 2-(Cyclohexylamino)-1-(2-fluorophenyl)ethane.

    Substitution: Formation of 2-(Cyclohexylamino)-1-(2-substituted phenyl)ethan-1-ol.

Mechanism of Action

The mechanism of action of 2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets. The cyclohexylamino group can interact with amino acid residues in proteins, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclohexylamino)-1-phenylethan-1-ol: Lacks the fluorine atom, which may result in different binding affinities and biological activities.

    2-(Cyclohexylamino)-1-(4-fluorophenyl)ethan-1-ol: The fluorine atom is in a different position, potentially altering its chemical and biological properties.

Uniqueness

2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can significantly influence its reactivity and interactions with biological targets. This unique structure may confer distinct advantages in terms of potency and selectivity in various applications.

Properties

IUPAC Name

2-(cyclohexylamino)-1-(2-fluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO/c15-13-9-5-4-8-12(13)14(17)10-16-11-6-2-1-3-7-11/h4-5,8-9,11,14,16-17H,1-3,6-7,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIAWNTOMOOZOSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC(C2=CC=CC=C2F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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